(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene
Description
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is a brominated aromatic compound characterized by a bromoethyl group attached to a benzene ring, further substituted with a 3,3-dimethylbutoxy chain. This structural motif combines the reactivity of a benzyl bromide with the steric and electronic effects of the branched alkoxy group. The compound is commercially available as a fine chemical intermediate, with purity grades exceeding 95% (GC) .
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-bromo-1-(3,3-dimethylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)9-10-16-13(11-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
BTYPHHLEVPOOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-(3,3-dimethylbutoxy)ethylbenzene, using bromine or a brominating agent under controlled conditions. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high selectivity .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-Hydroxy-1-(3,3-dimethylbutoxy)ethyl)benzene, while oxidation with potassium permanganate can produce (2-Bromo-1-(3,3-dimethylbutoxy)acetophenone).
Scientific Research Applications
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new functional groups.
Comparison with Similar Compounds
(2-Bromo-1-(cyclohexyloxy)ethyl)benzene
- Structure : Replaces the 3,3-dimethylbutoxy group with a cyclohexyloxy moiety.
(3-Bromo-2-methylpropoxy)methylbenzene
- Structure : Features a brominated methylpropoxy chain instead of the dimethylbutoxy group.
- Properties : The shorter alkoxy chain and methyl branching may alter solubility and boiling points. This compound is listed as a pharmaceutical intermediate, indicating utility in drug synthesis .
Bromoethylbenzene Derivatives with Functional Group Modifications
(±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene
- Structure : Incorporates a phenylsulfonyl and methoxy group on the benzene ring.
- Synthesis : Prepared via flash column chromatography (FCC) with 82% yield. Key spectral
- Reactivity : The sulfonyl group enhances electrophilicity, facilitating C–H functionalization reactions.
(1-Bromoethyl)benzene
- Structure : Simplest analogue lacking alkoxy substituents.
- Properties: Molecular weight: 185.06 g/mol Density: 1.34 g/cm³ Boiling point: Not explicitly stated, but related compounds (e.g., 1-bromo-2-ethylbutane) boil near 143–144°C .
- Applications : A versatile alkylating agent in organic synthesis .
Deuterated and Halogenated Variants
(±)-(1-Bromoethyl-2,2,2-d3)benzene
- Structure : Deuterated at the ethyl group’s terminal methyl.
- Properties :
- Molecular weight: 188.07 g/mol
- Purity: 98 atom% D
- Applications : Isotopic labeling for mechanistic studies in reaction kinetics .
Data Table: Key Properties of Compared Compounds
Biological Activity
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is a chemical compound that has garnered interest due to its potential biological activities. Understanding its interactions at the molecular level and its effects on biological systems is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.
- Molecular Formula : C₁₁H₁₅BrO
- Molecular Weight : 241.15 g/mol
- CAS Number : 1585-07-5
The biological activity of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the branched alkyl group enhances lipophilicity, which may facilitate membrane permeability and influence pharmacokinetics.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with brominated aromatic structures are often investigated for their antimicrobial effects. Studies have shown that brominated phenolic compounds can inhibit the growth of various bacterial strains.
- Cytotoxic Effects : Some studies suggest that brominated compounds can induce cytotoxicity in cancer cell lines, potentially through mechanisms involving oxidative stress or apoptosis.
- Hormonal Activity : Certain brominated compounds have been shown to exhibit endocrine-disrupting properties, affecting hormonal signaling pathways.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various brominated compounds, (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). The results showed that treatment with (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
